molecular formula C10H8BrF3O2 B3021662 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 869725-56-4

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B3021662
CAS No.: 869725-56-4
M. Wt: 297.07 g/mol
InChI Key: XPFCWQNQAZJJIE-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Mechanism of Action

Target of Action

The primary targets of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid are currently unknown. This compound is a derivative of propionic acid, which is a common intermediate in metabolic pathways . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As a derivative of propionic acid, it may be involved in the metabolism of amino acids and lipids . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other compounds could also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid
  • 3-(2-Bromo-6-(trifluoromethyl)phenyl)propanoic acid
  • 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Uniqueness

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCWQNQAZJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647527
Record name 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61598-69-4
Record name 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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